5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide
Description
5-Methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a heterocyclic compound featuring a multifunctional architecture:
- Isoxazole core: A 5-methyl-substituted isoxazole ring linked to a carboxamide group.
- Phenyl bridge: The carboxamide nitrogen connects to a phenyl ring substituted with a methylene group.
- 1,2,4-Oxadiazole-thiophene moiety: The methylene group attaches to a 1,2,4-oxadiazole ring, which is further substituted with a thiophen-2-yl group.
While direct bioactivity data for this compound is unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions .
Properties
IUPAC Name |
5-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-13(10-19-24-11)18(23)20-14-6-3-2-5-12(14)9-16-21-17(22-25-16)15-7-4-8-26-15/h2-8,10H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJRSREDKFWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of aniline derivatives with isoxazole-4-carboxylic acid under coupling conditions . The reaction conditions often include the use of catalysts and solvents such as DMSO and NaOH to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups attached .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of an isoxazole ring, a thiophene moiety, and an oxadiazole group. These features contribute to its biological activity and potential therapeutic applications.
Molecular Formula
- C : 16
- H : 13
- N : 5
- O : 2
- S : 2
Molecular Weight
The molecular weight of this compound is approximately 371.4 g/mol.
Anticancer Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound is believed to act by inducing apoptosis through the activation of caspases, which are crucial for programmed cell death.
- Case Studies :
- In vitro studies demonstrated that the compound exhibited potent activity against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective growth inhibition .
- A derivative of the compound was reported to show selective cytotoxicity against renal cancer cells with an IC50 value as low as 1.143 µM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains:
- In vitro Testing : The compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Potential Applications : Its efficacy against resistant bacterial strains could position it as a valuable addition to existing antimicrobial therapies.
Neuroprotective Effects
Emerging research indicates that compounds containing isoxazole and oxadiazole moieties may possess neuroprotective properties:
- Mechanisms : These compounds may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Research Findings : Studies have shown that certain derivatives can reduce neuroinflammation and promote neuronal survival in animal models of neurodegeneration.
Synthetic Pathways
The synthesis of 5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
- Introduction of Thiophene Group : The thiophene moiety is typically introduced via coupling reactions such as Suzuki or Stille coupling using thiophene boronic acids.
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazides, Carboxylic Acids |
| 2 | Coupling | Thiophene Boronic Acids |
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival . For example, it may inhibit kinases involved in cancer cell growth, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its hybrid heterocyclic system. Key comparisons include:
*Calculated based on formula: C₂₁H₁₇N₅O₃S.
Key Observations :
- The target compound’s oxadiazole-thiophene-phenyl system distinguishes it from simpler isoxazole-thiazole or isoxazole-thiophene analogs .
Physicochemical and Spectral Properties
IR Spectroscopy :
- The target compound’s carboxamide C=O stretch (~1650–1680 cm⁻¹) aligns with analogs like Compound 6 (1606 cm⁻¹, ) and 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (1605 cm⁻¹, ) .
- Oxadiazole C=N stretches (~1550–1600 cm⁻¹) would further differentiate it from thiadiazole-containing analogs .
NMR Spectroscopy :
Solubility and Stability :
- The oxadiazole ring’s electron-withdrawing nature may reduce solubility in polar solvents compared to thiophene or thiazole analogs. However, the phenyl group could enhance lipophilicity, favoring membrane permeability .
Biological Activity
5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 359.43 g/mol. The compound features a complex structure that includes an isoxazole ring and a thiophene moiety, which are known to contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, a study highlighted that oxadiazole derivatives could inhibit various cancer cell lines with IC50 values in the micromolar range. Specifically, compounds derived from similar structures have shown inhibitory effects on human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) with IC50 values as low as 1.1 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | HT-29 | 0.92 |
| Compound 2 | MCF-7 | 1.1 |
| Compound 3 | HCT116 | 2.6 |
| Compound 4 | HepG2 | 1.4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that oxadiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/mL against pathogens like E. coli and Klebsiella pneumonia .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 5 |
| Compound B | Klebsiella pneumonia | 3 |
| Compound C | Staphylococcus aureus | 8 |
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been documented. These compounds can inhibit key inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some derivatives have shown to inhibit kinases such as EGFR with IC50 values comparable to established drugs like Erlotinib .
- Interaction with Enzymes : The compound may interact with enzymes involved in cancer proliferation and inflammation, thereby reducing their activity.
- Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A notable case study involved the synthesis and testing of a series of oxadiazole derivatives which demonstrated significant anticancer activity against various cell lines, outperforming standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil in some instances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
